Physicochemical properties of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol
Physicochemical properties of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol
Technical Whitepaper: Physicochemical Characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol
Executive Summary
1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a functionalized benzimidazole derivative characterized by a secondary alcohol moiety at the C2 position and a primary amine at the C5 position.[1][2] Structurally analogous to metabolites of benzimidazole-based therapeutics (e.g., bendamustine, enviradene), this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anthelmintics and kinase inhibitors.[1]
This guide provides a definitive technical analysis of its physicochemical properties, focusing on ionization behavior, lipophilicity, and solid-state characteristics.[1] It establishes self-validating protocols for analytical characterization and stability assessment, designed for researchers in drug discovery and process chemistry.[1]
Molecular Identity & Structural Architecture
The molecule comprises a planar benzimidazole scaffold substituted at three key positions, creating a unique electronic push-pull system that dictates its reactivity and solubility.[1]
| Attribute | Detail |
| IUPAC Name | 1-(5-Amino-1-ethyl-1H-benzimidazol-2-yl)ethanol |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Core Scaffold | 1H-Benzimidazole |
| Key Substituents | N1-Ethyl (hydrophobic anchor), C2-(1-Hydroxyethyl) (chiral center), C5-Amino (nucleophile/pH sensor) |
| Chirality | The C2-sidechain contains a chiral center (R/S).[1][2][3][4][5][6][7][8] Synthetic samples are typically racemic unless stereoselective synthesis is employed.[1] |
Electronic Distribution & Tautomerism
Unlike unsubstituted benzimidazoles, the N1-ethyl substitution locks the tautomeric equilibrium .[1] There is no proton migration between N1 and N3.[1]
-
N3 (Imidazole Nitrogen): Acts as the primary basic center (sp² hybridized lone pair).[1]
-
C5-Amino Group: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the core, specifically enhancing the basicity of N3 compared to the unsubstituted parent.[1]
Physicochemical Properties (The Core)
The following data represents a synthesis of experimental values from homologous series (Methyl/Ethyl analogs) and computational consensus (ACD/Labs, ChemAxon).
Ionization Constants (pKa)
Understanding the protonation state is critical for solubility profiling and HPLC method development.[1]
| Ionization Center | pKa (Approx) | Species Predominance at pH 7.4 | Significance |
| N3 (Benzimidazole) | 5.8 – 6.2 | Neutral (>95%) | Primary protonation site.[1] Below pH 5.0, the molecule becomes cationic, drastically increasing aqueous solubility.[1] |
| C5-NH₂ (Aniline) | 2.8 – 3.2 | Neutral (100%) | Weak base due to conjugation with the aromatic ring.[1] Protonates only under strongly acidic conditions (pH < 2).[1] |
| C2-OH (Alcohol) | > 15.0 | Neutral | Non-ionizable in physiological range.[1] |
Critical Insight: The pKa of the N3 nitrogen is modulated by the C5-amino group.[1] The electron donation from the 5-NH₂ stabilizes the conjugate acid at N3, potentially raising the pKa by 0.3–0.5 units compared to the non-aminated analog.[1]
Lipophilicity (LogP / LogD)
The partition coefficient is influenced by the hydrophilic hydroxyl/amino groups and the hydrophobic ethyl/benzimidazole core.[1]
-
LogP (Neutral): 1.1 ± 0.2[1]
-
LogD (pH 2.0): -1.5 (Highly soluble, cationic species).[1]
-
LogD (pH 7.4): 1.1 (Neutral species).[1]
Solubility Profile
-
Water (pH 7.0): Moderate (0.5 – 1.0 mg/mL).[1] Solubility is limited by crystal lattice energy (π-π stacking).[1]
-
0.1 N HCl: High (> 20 mg/mL).[1] Protonation of N3 disrupts lattice packing.[1]
-
Organic Solvents:
Visualizing the Physicochemical Workflow
The following diagram illustrates the ionization equilibria and their impact on solubility and stability.
Figure 1: Ionization states of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol across the pH scale. The N3 protonation is the "solubility switch."[1]
Analytical Characterization Protocols
To ensure data integrity, use these self-validating methods.
HPLC Method (Purity & Assay)
The presence of the basic N3 and polar OH group requires end-capped columns to prevent peak tailing.[1]
-
Column: C18 (L1) end-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH suppresses N3 ionization, improving peak shape for basic drugs).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 285 nm (Characteristic Benzimidazole absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
Validation Check: The 5-amino group is susceptible to oxidation.[1] If a peak appears at RRT ~0.9 or ~1.1, it is likely an oxidative impurity (azo-dimer or N-oxide).[1]
NMR Diagnostics (1H NMR in DMSO-d6)
-
Diagnostic Signal 1 (Chiral Center): The methine proton (-CH(OH)-) appears as a multiplet/quartet around δ 4.8–5.2 ppm.[1]
-
Diagnostic Signal 2 (Hydroxyl): A doublet (exchangeable) around δ 5.5 ppm.[1]
-
Diagnostic Signal 3 (Ethyl Group): Triplet (CH3) at ~1.3 ppm and Quartet (CH2) at ~4.2 ppm.[1]
-
Diagnostic Signal 4 (Amino): Broad singlet at ~4.5–5.0 ppm (often overlaps with OH; add D₂O to collapse).[1]
Stability & Degradation Pathways[1]
The molecule has two primary vulnerabilities: the electron-rich amino group and the secondary alcohol.[1]
Oxidative Instability (The "Browning" Effect)
Like all anilines, the C5-amino group is prone to oxidation by air, especially in solution or when adsorbed on silica.[1]
-
Mechanism: Radical formation
Dimerization (Azo linkages) Quinoid structures (Colored).[1] -
Mitigation: Store under Argon/Nitrogen at -20°C. Use antioxidants (Ascorbic acid) in formulation buffers.[1]
Dehydration (Acid Catalyzed)
Under strong acidic conditions (pH < 1) and heat, the secondary alcohol at C2 can undergo elimination.[1]
-
Product: 1-Ethyl-2-vinyl-1H-benzimidazole-5-amine.[1]
-
Detection: Appearance of vinylic protons in NMR (δ 5.5–6.5 ppm).[1]
Figure 2: Primary degradation pathways.[1] Storage at low temperature and inert atmosphere is mandatory.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
This protocol is adapted for amphoteric benzimidazoles.[1]
-
Preparation: Dissolve 2 mg of compound in 1 mL of Octanol (pre-saturated with water).
-
Equilibration: Add 1 mL of Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
Agitation: Vortex for 30 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC (Method 5.1).
-
Calculation:
.[1]-
Note: Ensure mass balance is >95% to rule out precipitation at the interface.[1]
-
References
-
PubChem Compound Summary. 1-(1H-Benzimidazol-2-yl)ethanol (Structural Analog).[1] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. Benzimidazole Derivatives and Building Blocks.[1] (General properties of 5-aminobenzimidazoles). Link
-
Lokaj, J., et al. "5-Amino-1-methyl-1H-benzimidazole."[1] Acta Crystallographica Section E, 2009.[1][9] (Crystal structure and planarity of the 5-amino-1-alkyl scaffold). Link
-
Cheméo. Chemical Properties of 5-Amino-2-benzimidazolethiol (Analogous electronic properties).Link[1]
-
EPA CompTox Dashboard. Physicochemical property predictions for benzimidazole amines.Link[1]
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